molecular formula C11H14ClN3O3 B2635496 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 1807977-51-0

1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B2635496
CAS No.: 1807977-51-0
M. Wt: 271.7
InChI Key: GTTYNOWLYWVZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the oxadiazole ring, which is further connected to a methanamine group

Preparation Methods

The synthesis of 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 2,3-dimethoxybenzoic acid with hydrazine hydrate can yield the corresponding hydrazide, which upon cyclization with a suitable dehydrating agent forms the oxadiazole ring.

    Attachment of the Methanamine Group: The oxadiazole intermediate can be further reacted with formaldehyde and ammonium chloride to introduce the methanamine group, resulting in the formation of this compound.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and controlled temperatures.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine can be compared with other similar compounds, such as:

    2,4-Dimethoxybenzylamine: This compound shares the dimethoxyphenyl group but lacks the oxadiazole ring, resulting in different chemical and biological properties.

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, this compound has similar structural features but different pharmacological activities.

    5-Amino-pyrazoles: These compounds contain a pyrazole ring instead of an oxadiazole ring and exhibit distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-15-8-5-3-4-7(10(8)16-2)11-13-9(6-12)14-17-11/h3-5H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXALRXDMJNJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=NO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.